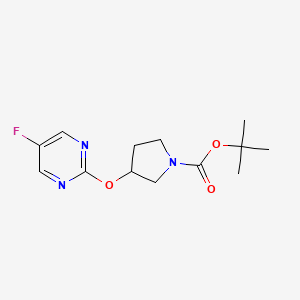

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate: is a chemical compound that features a tert-butyl group, a fluoropyrimidine moiety, and a pyrrolidine ring

Properties

IUPAC Name |

tert-butyl 3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSFSXFQAPNOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 5-fluoropyrimidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced forms of the pyrrolidine ring.

Hydrolysis: tert-Butyl alcohol and 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is CHFNO, with a molecular weight of approximately 283.30 g/mol. It features a pyrrolidine ring substituted with a fluoropyrimidine moiety, which enhances its biological activity. The structural representation is as follows:

- IUPAC Name : tert-butyl (3-(5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

- CAS Number : 1314354-55-6

Anticancer Activity

Recent studies have indicated that tert-butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate exhibits promising anticancer properties. It has been shown to inhibit the activity of DNA polymerase θ, an enzyme implicated in DNA repair mechanisms that cancer cells exploit to survive chemotherapy. This inhibition can lead to enhanced sensitivity of cancer cells to existing treatments, making it a potential candidate for combination therapies .

Antiviral Properties

Research has also explored the antiviral potential of this compound. Its structural similarity to nucleoside analogs suggests that it may interfere with viral replication processes. Preliminary results indicate that it could inhibit certain RNA viruses, although further investigations are required to elucidate its mechanism of action and efficacy in vivo .

Neuroprotective Effects

There is emerging evidence that compounds similar to tert-butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate may provide neuroprotective benefits. Studies on related pyrrolidine derivatives have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of tert-butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate on various cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, particularly in breast and colon cancer models. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antiviral Activity

In vitro studies demonstrated that tert-butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate exhibited antiviral activity against influenza viruses. The compound was administered at varying concentrations, leading to a marked decrease in viral titers compared to untreated controls. Further mechanistic studies are underway to determine its specific interactions with viral components .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluoropyrimidine moiety can enhance binding affinity and specificity to molecular targets, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

- tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

- tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

- tert-Butyl 3-((5-iodopyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Comparison: The primary difference between these compounds lies in the halogen substituent on the pyrimidine ring. The fluorine atom in tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate imparts unique electronic properties, such as increased electronegativity and stability, which can influence the compound’s reactivity and interactions with biological targets.

Biological Activity

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a synthetic compound that incorporates a pyrrolidine ring, a tert-butyl group, and a fluoropyrimidine moiety. Its unique structural characteristics suggest potential applications in medicinal chemistry, particularly in drug development targeting specific biological pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is with a molecular weight of approximately 282.32 g/mol. The compound features the following structural elements:

| Component | Description |

|---|---|

| Pyrrolidine Ring | A five-membered nitrogen-containing ring |

| Tert-butyl Group | A bulky alkyl group providing steric hindrance |

| Fluoropyrimidine Moiety | A pyrimidine ring substituted with fluorine enhancing biological activity |

The biological activity of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is primarily attributed to its interaction with specific enzymes or receptors. The fluoropyrimidine moiety enhances binding affinity to molecular targets, while the pyrrolidine ring influences pharmacokinetic properties. This compound may modulate pathways involved in cell signaling, proliferation, and apoptosis.

Biological Activity and Pharmacological Applications

Research indicates that compounds similar to tert-butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate exhibit significant biological activity, particularly in cancer therapy and immunomodulation.

Case Studies

- Inhibition of PD-1/PD-L1 Interaction : In a study assessing immune responses, compounds related to this structure demonstrated the ability to enhance mouse splenocyte activity against PD-L1 interactions, achieving up to 92% rescue at concentrations of 100 nM . This suggests potential applications in cancer immunotherapy.

- Antimicrobial Activity : Similar pyrimidine derivatives have shown promising antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . This positions the compound as a candidate for developing new antibacterial agents.

Comparative Analysis

Comparative studies with other halogen-substituted pyrimidines reveal that the presence of fluorine in tert-butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate enhances its electronic properties, affecting reactivity and biological interactions.

| Compound Name | Halogen Substituent | Biological Activity |

|---|---|---|

| tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine | Fluorine | High affinity for PD-L1 |

| tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine | Chlorine | Moderate affinity |

| tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)pyrrolidine | Bromine | Lower affinity |

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate?

A common approach involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic Aromatic Substitution : Reacting 5-fluoropyrimidin-2-ol with a tert-butyl pyrrolidine carboxylate derivative under basic conditions (e.g., DMAP, triethylamine) in dichloromethane at 0–20°C .

- Purification : Column chromatography (e.g., 20–50% ethyl acetate/hexanes) is typically employed to isolate the product, with yields ranging from 47% to 79% depending on substituents .

Q. Key Considerations :

- Protect the pyrrolidine nitrogen with a Boc group to prevent side reactions.

- Monitor reaction progress via TLC or LC-MS to optimize yield.

Q. How is this compound characterized structurally?

Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ESI+ or ESI− modes. For example, HRMS (ESI+) for similar compounds shows calculated vs. observed values within 0.0002 Da error .

- NMR Spectroscopy :

- X-ray Crystallography : Resolve stereochemistry using SHELX software for crystal structure determination .

Advanced Research Questions

Q. How to address rotameric equilibria observed in NMR analysis?

Challenge : Rotamers (e.g., from restricted rotation around the pyrrolidine-pyrrolidine bond) can split NMR signals, complicating interpretation. Strategies :

Q. What are the stability and reactivity profiles under varying conditions?

Stability :

- Thermal : Avoid temperatures >100°C, as Boc groups may decompose. Storage at −20°C in anhydrous conditions is recommended .

- pH Sensitivity : Hydrolyzes under strong acidic/basic conditions (e.g., TFA for Boc deprotection).

Reactivity : - Cross-Coupling : The fluoropyrimidine moiety can undergo Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl partners) using Pd catalysts .

- Hydrolysis : Controlled deprotection of the Boc group yields the free pyrrolidine amine for further functionalization .

Q. How to design assays for evaluating biological activity?

Case Study : Analogous compounds (e.g., isoquinoline derivatives) show inhibitory activity against cancer cells. Methodology :

Q. How to resolve contradictions in reaction yields or selectivity?

Example : Low yields in fluoropyrimidine coupling. Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.